BENGHE Foundational & Exploratory

Check Availability & Pricing

physicochemical properties of 4-Ethynyl-2-
methylthiazole

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: 4-Ethynyl-2-methylthiazole

Cat. No.: B009494

An In-depth Technical Guide to 4-Ethynyl-2-methylthiazole: Properties, Characterization, and
Applications

Abstract

4-Ethynyl-2-methylthiazole (CAS No: 107263-89-8) is a heterocyclic building block of
significant interest to the fields of medicinal chemistry and materials science.[1] Its unique
structure, combining the biologically relevant thiazole scaffold with the versatile reactivity of a
terminal alkyne, makes it a valuable precursor for the synthesis of complex molecular
architectures. This guide provides a comprehensive overview of its physicochemical properties,
analytical characterization, potential synthetic strategies, and safety considerations, tailored for
researchers, scientists, and drug development professionals.

Chemical Identity and Structural Framework

The foundational step in utilizing any chemical compound is a thorough understanding of its
identity and structure. 4-Ethynyl-2-methylthiazole is an aromatic heterocycle. The thiazole
ring is a five-membered ring containing both sulfur and nitrogen, a motif found in numerous
FDA-approved drugs and biologically active compounds.[2] The ethynyl group at the 4-position
and the methyl group at the 2-position define its specific reactivity and steric profile.
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Identifier Value Source

IUPAC Name 4-ethynyl-2-methyl-1,3-thiazole ~ PubChem][1]
CAS Number 107263-89-8 PubChem[1]
Molecular Formula CeHsNS PubChem[1]
InChiKey FYWOKPLZXCNQSZ- PubChem[1]

UHFFFAOYSA-N

Canonical SMILES CC1=NC=C(S1)C#C PubChem

Physicochemical Properties: Computed Data

Computational models provide valuable, readily accessible estimations of a molecule's
physicochemical properties, which are critical for predicting its behavior in various systems,
from reaction solvents to biological media. These descriptors are instrumental in the early
stages of drug design for ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity)
profiling.
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Property

Value

Significance in
Source
Drug Development

Molecular Weight

123.18 g/mol

Influences diffusion

rates and compliance

with Lipinski's Rule of PubChem[1]
Five for oral

bioavailability.

Exact Mass

123.01427034 Da

Crucial for high-

resolution mass

spectrometry (HRMS) PubChem|[1]
for unambiguous

identification.

XLogP3

1.6

Indicates lipophilicity.

A value in this range

suggests good PubChem[1]
membrane

permeability.

Topological Polar
Surface Area (TPSA)

41.1 A2

Predicts transport

properties. ATPSA <

140 Az is generally PubChem[1]
associated with good

cell permeability.

Hydrogen Bond

Donors

The absence of donor
groups influences

. PubChem|[1]
solubility and receptor

binding interactions.

Hydrogen Bond

Acceptors

The thiazole nitrogen

and sulfur can act as

acceptors, influencing PubChem[1]
solubility and target

binding.

Rotatable Bond Count

1

Low rotational PubChem[1]
freedom contributes to

conformational rigidity,
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which can be
favorable for target
binding affinity.

Analytical Characterization Workflow

A rigorous analytical workflow is essential to confirm the identity, purity, and structure of 4-
Ethynyl-2-methylthiazole before its use in any application. The choice of methods is driven by
the need to validate the core structure and quantify any potential impurities.
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;
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Caption: Standard workflow for the analytical validation of 4-Ethynyl-2-methylthiazole.
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Spectroscopic Signatures (Predicted)

While specific experimental spectra for this exact compound are not publicly available, its
structure allows for reliable prediction of its key spectroscopic features based on data from
analogous compounds like 4-methylthiazole.[3]

e 1H NMR: The proton NMR spectrum is expected to be simple and highly informative.

o Ethynyl Proton (-C=C-H): A sharp singlet expected around & 3.0-3.5 ppm. Its integration
for one proton is a key diagnostic feature.

o Thiazole Ring Proton (H5): A singlet for the lone aromatic proton on the ring, anticipated in
the region of & 7.0-7.5 ppm.

o Methyl Protons (-CHs): A singlet integrating to three protons, expected around 6 2.5-2.8
ppm.

e 13C NMR: The carbon spectrum will confirm the carbon framework.
o Alkyne Carbons (-C=C-): Two distinct signals are expected in the d 70-90 ppm range.
o Thiazole Ring Carbons: Three signals in the aromatic region (6 110-160 ppm).
o Methyl Carbon (-CHs): A single signal in the aliphatic region (& 15-25 ppm).

e Mass Spectrometry (MS): Electron ionization (EIl) mass spectrometry should show a
prominent molecular ion (M*) peak at an m/z value of approximately 123, corresponding to
the molecular weight of the compound.[1]

e Infrared (IR) Spectroscopy: Two characteristic peaks would confirm the ethynyl group:
o Asharp, weak absorption around 3300 cm~1 for the terminal alkyne C-H stretch.

o A sharp, medium-to-weak absorption in the 2100-2260 cm~1 region for the C=C triple bond
stretch.

Synthesis, Reactivity, and Applications
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The true value of 4-Ethynyl-2-methylthiazole lies in its potential as a reactive intermediate.
The thiazole core is a proven pharmacophore, while the terminal alkyne is a gateway to a vast
array of chemical transformations.

Hypothetical Synthetic Pathway

A common strategy for synthesizing substituted thiazoles is the Hantzsch synthesis or
variations thereof.[4] A plausible modern approach to 4-Ethynyl-2-methylthiazole would likely
involve the synthesis of a halogenated precursor followed by a palladium-catalyzed cross-
coupling reaction, such as the Sonogashira coupling.

4-Bromo-2-methylthiazole . _
(Precursor) Trimethylsilylacetylene

N 7

Sonogashira Coupling
(Pd catalyst, Cu(l) cocatalyst, base)

'

4-(Trimethylsilylethynyl)-
2-methylthiazole
(Protected Intermediate)

'

Deprotection
(e.g., K2COs, MeOH)

4-Ethynyl-2-methylthiazole
(Final Product)

Click to download full resolution via product page

Caption: A plausible Sonogashira coupling route for the synthesis of the target compound.
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Key Reactions and Applications

o Click Chemistry: The terminal alkyne is a perfect handle for Copper(l)-catalyzed Azide-
Alkyne Cycloaddition (CUAAC), a cornerstone of "click chemistry.” This allows for the facile
and efficient linking of the thiazole moiety to other molecules (e.g., biomolecules, polymers,
or other drug fragments) that have been functionalized with an azide group.

e Cross-Coupling Reactions: As demonstrated in its synthesis, the alkyne can participate in
various cross-coupling reactions (e.g., Sonogashira, Glaser) to build more complex carbon
skeletons.

e Medicinal Chemistry: Thiazole derivatives are known to possess a wide range of biological
activities, including antitumor, antimicrobial, and anti-inflammatory properties.[5][6][7] 4-
Ethynyl-2-methylthiazole serves as a key building block for creating libraries of novel
thiazole-containing compounds for high-throughput screening in drug discovery programs.

Safety, Handling, and Storage

Proper handling and storage are paramount to ensure laboratory safety and maintain the
integrity of the compound.

» Hazard Identification:
o H302: Harmful if swallowed.[1]
o H315: Causes skin irritation.[1]
o H319: Causes serious eye irritation.[1]
o H335: May cause respiratory irritation.[1]
o H227: Combustible liquid.[1]
e Handling Protocols:

o Work in a well-ventilated area or a chemical fume hood.
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o Wear appropriate personal protective equipment (PPE), including safety goggles,
chemical-resistant gloves, and a lab coat.

o Avoid contact with skin, eyes, and clothing.

o Keep away from heat, sparks, and open flames.[8] Take precautionary measures against
static discharge.

o Storage Conditions:
o Store in a cool, dry place away from direct sunlight.
o Keep the container tightly sealed to prevent moisture ingress and evaporation.[9]

o Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and
strong bases.[8]

 Stability: The compound is reported to be stable under normal storage conditions.[8]

Conclusion

4-Ethynyl-2-methylthiazole is a strategically important chemical building block. Its
physicochemical properties, characterized by moderate lipophilicity and a rigid structure, make
it an attractive scaffold for drug design. The true power of this molecule is realized through the
synthetic versatility of its terminal alkyne, which opens a gateway to diverse molecular
architectures via powerful transformations like click chemistry and cross-coupling reactions. A
comprehensive understanding of its properties, analytical signatures, and safe handling
procedures, as outlined in this guide, is essential for unlocking its full potential in research and
development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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